molecular formula C15H21NO3S B2403104 (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448046-63-6

(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2403104
CAS No.: 1448046-63-6
M. Wt: 295.4
InChI Key: BVSLFFPFPKSJIQ-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is an organic compound that features a piperidine ring substituted with a methylsulfonyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-(methylsulfonyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the interactions of piperidine derivatives with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
  • (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)(5-phenethyl-pyridin-3-yl)methanone

Comparison: Compared to similar compounds, (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of both the dimethylphenyl and methylsulfonyl groups

Properties

IUPAC Name

(3,4-dimethylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11-4-5-13(10-12(11)2)15(17)16-8-6-14(7-9-16)20(3,18)19/h4-5,10,14H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSLFFPFPKSJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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